molecular formula C14H21NO2S B1321505 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide CAS No. 669008-33-7

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide

Cat. No. B1321505
M. Wt: 267.39 g/mol
InChI Key: XOKBDPXLOWCJHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Rhodium-Catalyzed C-C Bond Activation

One study explored the rhodium-catalyzed selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This process led to the production of common organic structural units such as benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These products were further processed through epoxidation and aromatization, showcasing a versatile approach to constructing useful compounds (Chen et al., 2016).

AlCl3-Promoted Cycloaddition

Another study demonstrated an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, leading to the high-yielding and stereoselective formation of indane derivatives. This process highlighted an unusual mechanism where the donor-acceptor cyclopropane served as a 2-styrylmalonate source, opening avenues for synthesizing highly functionalized compounds (Zhu et al., 2014).

Metal-Free Bicyclization Reactions

A novel metal-free bicyclization reaction of 1,7-enynes, using arylsulfonyl radicals, resulted in the regioselective formation of benzo[j]phenanthridines. This process involved a complex cascade mechanism, demonstrating the utility of sulfonyl compounds in facilitating intricate organic transformations (Zhu et al., 2015).

Nanosized N-Sulfonated Catalyst

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst was characterized by various methods and showed efficient reuse without loss of catalytic activity, highlighting its potential in green chemistry applications (Goli-Jolodar et al., 2016).

Synthesis of Protected 1,2-Amino Alcohols

A study on tert-butanesulfinyl aldimines and ketimines explored their use as precursors in synthesizing protected 1,2-amino alcohols with high yields and diastereoselectivities. This research provided general protocols for the addition of various organometallic reagents, offering insights into the versatility of sulfinyl compounds in organic synthesis (Tang et al., 2001).

Safety And Hazards

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Future Directions

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For a specific compound like “1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide”, you might need to refer to scientific literature or databases for detailed information. Please note that not all compounds will have information available for all the above categories. Some compounds might be less studied, and information on them could be limited.


properties

IUPAC Name

1-benzyl-N-tert-butylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-13(2,3)15-18(16,17)14(9-10-14)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBDPXLOWCJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619515
Record name 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide

CAS RN

669008-33-7
Record name 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was obtained in 60% yield using the procedure described for the synthesis of N-tert-butyl-(1-methyl)cyclopropylsulfonamide except 1.05 equivalents of benzyl bromide were used, followed by trituration with 10% EtOAc in hexane: 1H NMR (CDCl3) δ 0.92 (m, 2H), 1.36 (m, 2H), 1.43 (s, 9H), 3.25 (s, 2H), 4.62 (bs, 1H), 7.29-7.36 (m, 5H).
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Synthesis routes and methods II

Procedure details

This compound was obtained in 60% yield using the procedure described for the synthesis of N-tert-butyl-(1-methyl)cyclopropylsulfonamide except 1.05 equivalents of benzyl bromide were used, followed by trituration with 10% ethyl acetate in hexane: 1H NMR (CDCl3) δ 0.92 (m, 2H), 1.36 (m, 2H), 1.43 (s, 9H), 3.25 (s, 2H), 4.62 (br s, 1H), 7.29-7.36 (m, 5H).
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